6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a sulfonyl group and an imidazolinyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which include chromen-2-one compounds, have been intensively screened for different biological properties .
Mode of Action
It is known that coumarin derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that coumarin derivatives can have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as coumarins, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially affecting processes such as enzyme activity, protein function, and molecular signaling .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate potential targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
The synthesis of 6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with various sodium azides to form the desired product.
For industrial production, the synthesis may involve the use of green solvents and catalysts to ensure environmentally friendly conditions . The reaction conditions typically include moderate temperatures and the use of specific reagents to achieve high yields and purity.
Chemical Reactions Analysis
6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-[(2-benzyl-4,5-dihydroimidazol-1-yl)sulfonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19-9-6-15-13-16(7-8-17(15)25-19)26(23,24)21-11-10-20-18(21)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMVEXQUULJCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.